molecular formula C18H20N2O4S B4573640 5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide

Cat. No.: B4573640
M. Wt: 360.4 g/mol
InChI Key: ZYWFFBREFUFZIY-UHFFFAOYSA-N
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Description

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Scientific Research Applications

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, sulfonylation, and subsequent coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach ensures consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1,3-dimethylbenzimidazol-2-one
  • 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one

Uniqueness

Compared to similar compounds, 5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide stands out due to its specific functional groups and structural features

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-19-18(21)15-12-14(9-10-17(15)24-2)25(22,23)20-11-5-7-13-6-3-4-8-16(13)20/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWFFBREFUFZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide
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5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide
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5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide
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5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide
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5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide
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5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxy-N-methylbenzamide

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